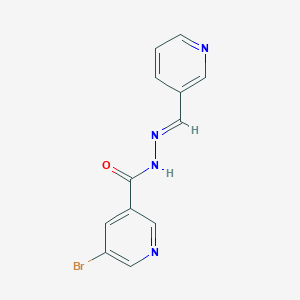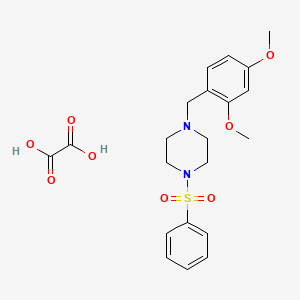
benzyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- The synthesis of compounds with similar molecular structures often involves complex reactions. For example, the synthesis of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate involves N-H...N, N-H...O, and C-H...O hydrogen bonds (Portilla et al., 2007).
Molecular Structure Analysis
- Compounds like 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol demonstrate specific angular arrangements and luminescent properties, which are significant in understanding their molecular structure (Tang et al., 2014).
Chemical Reactions and Properties
- The chemical reactions and properties of similar compounds involve a range of hydrogen bonding interactions, as seen in the case of 3,5-dimethylpyrazole and 2-hydroxy-5-(phenyldiazenyl)benzoic acid (Xu et al., 2011).
Physical Properties Analysis
- The physical properties of these compounds can be analyzed through their crystal structure and spectroscopic characteristics. For instance, 1,2-bis[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxobutyl]benzene's crystal structure was determined using X-ray diffraction, revealing molecular arrangements and intermolecular interactions (Guerrero et al., 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Complex Compounds
- Metallomacrocyclic palladium(II) complexes were synthesized using ligands substituted by polyether chains and phenyl groups, including 3,5-dimethylpyrazolic hybrid ligands. These studies explore the formation of monomeric and dimeric species in solution, providing insights into their structural and thermodynamic properties (Guerrero et al., 2008).
Synthesis of RNA and DNA-RNA Mixtures
- The compound has been utilized in the selective benzoylation of the 2'-hydroxyl group of protected ribonucleosides. This methodology facilitated the synthesis of oligoribonucleotides and mixtures of DNA and RNA, highlighting its potential in nucleic acid chemistry (Kempe et al., 1982).
Antibacterial Activities
- Studies have shown that certain Schiff bases derived from aminophenazone, which is structurally related to the specified compound, demonstrate moderate to good antibacterial activity. This highlights the potential of these compounds in developing new antibacterial agents (Asiri & Khan, 2010).
Fluorescent Chemosensor Development
- Pyrazoline derivatives have been used to create fluorescent chemosensors for detecting metal ions like Fe3+. These compounds exhibit on-off fluorescence response, indicating their potential in developing sensitive and selective metal ion sensors (Khan, 2020).
Molecular Structure and Properties Analysis
- The reaction of pyrazole derivatives with other compounds has been explored to study their molecular structure and properties. This includes an analysis of their geometric and electronic properties, non-linear optical analysis, and insights into their reactivity (Khan et al., 2020).
Cytotoxic Effects of Co(II) Complexes
- Research on Co(II) complexes incorporating pyrazole derivatives has evaluated their cytotoxic properties on various human cell lines. This demonstrates the compound's potential in medicinal chemistry and drug development (Sobiesiak et al., 2010).
Zukünftige Richtungen
The future directions for research on benzyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate could involve exploring its potential applications in various fields, given the broad range of chemical and biological properties exhibited by similar compounds . Further studies could also focus on optimizing its synthesis and understanding its mechanism of action in more detail.
Eigenschaften
IUPAC Name |
benzyl 2-chloro-5-(3,5-dimethylpyrazol-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-13-10-14(2)22(21-13)16-8-9-18(20)17(11-16)19(23)24-12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTRWKGNAZKOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclopentyl-9-[(4-hydroxyphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5549462.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5549470.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5549490.png)
![1-[2-phenyl-4-(1-pyrrolidinyl)-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5549496.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2-pyrimidinylthio)acetamide](/img/structure/B5549502.png)
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl 2-furoate](/img/structure/B5549516.png)
![1-[3-(2-pyrimidinyloxy)benzoyl]azepane](/img/structure/B5549530.png)
![1,3-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5549536.png)
![N-[(2,5-dimethylphenyl)sulfonyl]-2-(1-naphthyl)acetamide](/img/structure/B5549548.png)
![ethyl 3-{[4-(dimethylamino)benzoyl]amino}benzoate](/img/structure/B5549563.png)
![4-{[(3-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5549567.png)
![4-{[4-(methylthio)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5549578.png)
